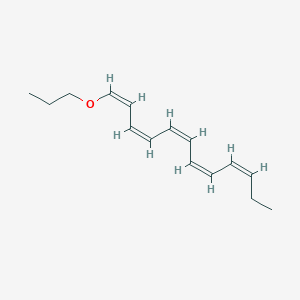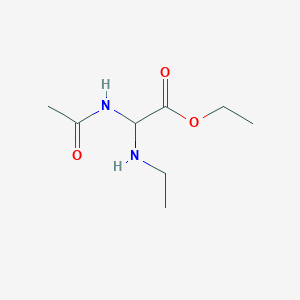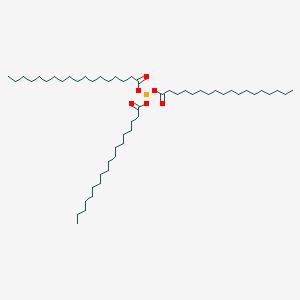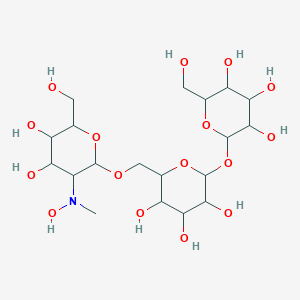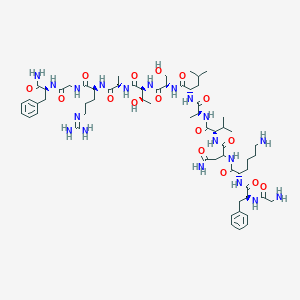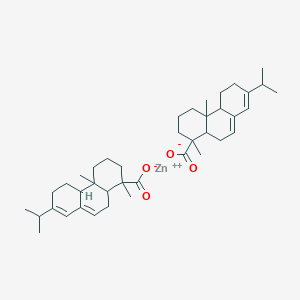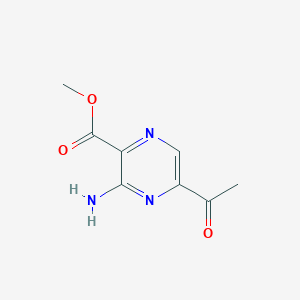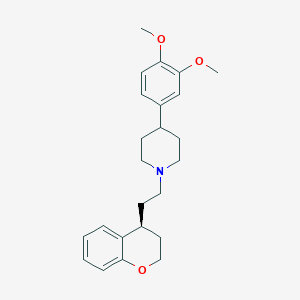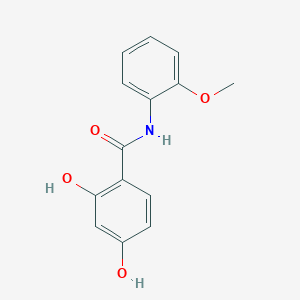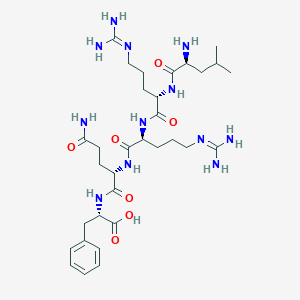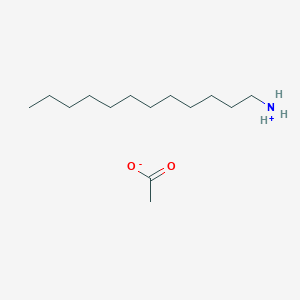
Dodecylamine acetate
Vue d'ensemble
Description
Dodecylamine Acetate is a chemical compound often used as a chemical reagent and as an organic intermediary in pharmaceutical research and development . It is a white crystalline powder that is readily soluble in water .
Synthesis Analysis
Dodecylamine, the base compound for Dodecylamine Acetate, is used in the synthesis of DDA-poly (aspartic acid), a biodegradable water-soluble polymeric material . It is also used as an organic surfactant in the synthesis of Sn (IV)-containing layered double hydroxide (LDHs), which can be further used as ion exchangers, absorbents, ion conductors, and catalysts .Molecular Structure Analysis
The molecular formula for Dodecylamine Acetate is C12H27N . It has a molecular weight of 245.41 .Chemical Reactions Analysis
Dodecylamine, the base compound for Dodecylamine Acetate, has been used in the intercalation into the layer space of kaolinite, a clay mineral, as well as an inhibitor of mild steel hydrochloric acid corrosion .Physical And Chemical Properties Analysis
Dodecylamine Acetate is a crystal with a melting point of 69°C . It has a molecular weight of 245.41 .Applications De Recherche Scientifique
Corrosion Inhibition
Dodecylamine has been investigated as an inhibitor of mild steel corrosion in hydrochloric acid, providing protection by forming a barrier between the metal surface and the corrosive environment .
Intercalation Agent
It is used for the intercalation into kaolinite, a clay mineral, which can enhance its properties for various industrial applications .
Nanomaterial Modification
Dodecylamine can modify carbon nanomaterials like single-walled and multi-walled carbon nanotubes and graphene oxide, improving their compatibility with other materials for advanced composites .
Nanoparticle Synthesis
As a capping agent, dodecylamine helps in tuning the morphology of nanoparticles, which is crucial for their application in drug delivery, catalysis, and other fields .
Polyelectrolyte Multilayers
It is used in the development of pH-sensitive multilayered urea formaldehyde microcapsules for controlled release applications .
Mécanisme D'action
Target of Action
Dodecylamine acetate is an amphiphilic compound . Its primary targets are the interfaces between two phases in a system . It orients itself at these interfaces, stabilizing the resulting emulsion . This property makes it useful in experimental processes that require the uniform dispersion of substances in solution .
Mode of Action
The mode of action of dodecylamine acetate involves its ability to stabilize emulsions . As an amphiphilic compound, it can orient itself at the interface between two phases . This orientation allows it to reduce the surface tension between the two phases, stabilizing the resulting emulsion . This stabilization is crucial in processes that require the uniform dispersion of substances in solution .
Biochemical Pathways
It’s known that dodecylamine, a related compound, has been used in the preparation of surfactant copper (ii) complexes . It’s also been used as an adsorbent for hexavalent chromium
Pharmacokinetics
It’s known that dodecylamine, a related compound, is soluble in water , which could impact its bioavailability
Result of Action
It’s known that dodecylamine, a related compound, can kill spores of multiple firmicute species . It does this by damaging their inner membrane, causing a loss of the membrane’s permeability barrier
Action Environment
The action of dodecylamine acetate can be influenced by environmental factors. For example, its amphiphilic nature allows it to orient itself at the interface between two phases . This means that the presence and nature of these phases can impact its action Additionally, the pH and temperature of the environment could potentially influence its efficacy and stability.
Safety and Hazards
Orientations Futures
Dodecylamine, the base compound for Dodecylamine Acetate, has been used in the synthesis of various materials. Future research could lead to greater understanding of the structure–function relationship between amine additives and final materials, hence leading to more complex and high-value silica and other materials .
Propriétés
IUPAC Name |
acetic acid;dodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRNMIYLJIXXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylamine acetate | |
CAS RN |
2016-56-0 | |
| Record name | Dodecylamine, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylamine acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanamine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLAMINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6WC3H8BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



